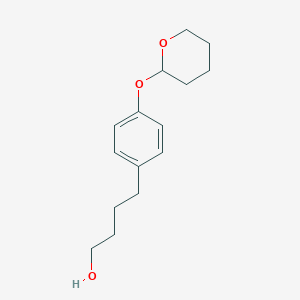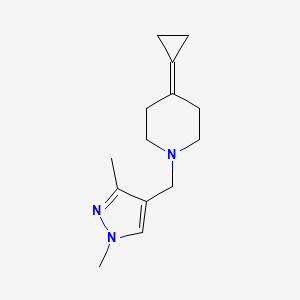
2-Trifluoromethanesulfonylethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Trifluoromethanesulfonylethan-1-amine hydrochloride” is an organic compound with the CAS Number: 1275596-06-9 . It has a molecular weight of 213.61 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 2-((trifluoromethyl)sulfonyl)ethan-1-amine hydrochloride . The InChI code is 1S/C3H6F3NO2S.ClH/c4-3(5,6)10(8,9)2-1-7;/h1-2,7H2;1H . This information can be used to derive the molecular structure of the compound.
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 213.61 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.
Applications De Recherche Scientifique
Catalyst in Organic Chemistry
2-Trifluoromethanesulfonylethan-1-amine hydrochloride, a derivative of trifluoromethanesulfonate, has been found to have significant applications as a catalyst in organic chemistry. For example, scandium trifluoromethanesulfonate, a related compound, is used as a highly active Lewis acid catalyst in the acylation of alcohols with acid anhydrides and mixed anhydrides. This catalyst facilitates the acylation of not only primary alcohols but also sterically-hindered secondary or tertiary alcohols, making it especially effective for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).
Use in Amide Synthesis
Lanthanum trifluoromethanesulfonate, another related compound, serves as an effective catalyst for the synthesis of a variety of amides directly from esters and amines under mild conditions. This catalyst system has been demonstrated to be highly selective for the amidation of esters and amines (Morimoto et al., 2014).
In Organic Reactions
Triflamides and triflimides, which include N-trifluoromethanesulfonyl derivatives, are widely used in organic reactions. Their high NH-acidity, lipophilicity, catalytic activity, and specific chemical properties make them valuable in a variety of organic synthesis processes. Triflamides, in particular, act as sources of nitrogen in C-amination reactions, producing products that are useful in organic synthesis, catalysis, and medicine (Moskalik & Astakhova, 2022).
Applications in Polymer Chemistry
In the field of polymer chemistry, tris(2-aminoethyl)amine has been used as a catalyst in the single-electron transfer living radical polymerization (SET-LRP) of acrylates, which is a key process in polymer synthesis. This method is noted for its economic efficiency and potential for technological applications (Moreno et al., 2017).
In Nuclear Magnetic Resonance Spectrometry
Trifluoromethanesulfonyl chloride, closely related to this compound, is used in fluorine-19 nuclear magnetic resonance spectrometry for identifying oxygen, nitrogen, and sulfur functional groups. This demonstrates the reagent's utility in determining organic structure and functionality (Shue & Yen, 1982).
In Synthesis of Novel Compounds
The compound also finds application in the synthesis of novel compounds such as α-tertiary amine derivatives through the hydroamination of unfunctionalized alkenes under trifluoromethanesulfonic acid catalysis. This method is compatible with a variety of functional groups and yields moderate to good results (Fei et al., 2015).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These codes indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may be harmful if inhaled. It’s recommended to handle this compound with appropriate safety measures.
Propriétés
IUPAC Name |
2-(trifluoromethylsulfonyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F3NO2S.ClH/c4-3(5,6)10(8,9)2-1-7;/h1-2,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCJKUXIPDCNAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2824196.png)
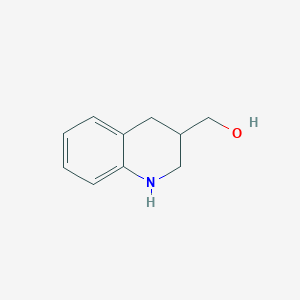
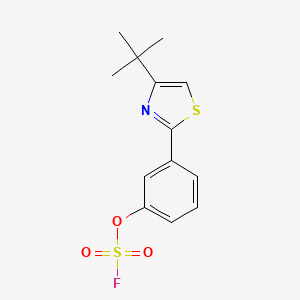

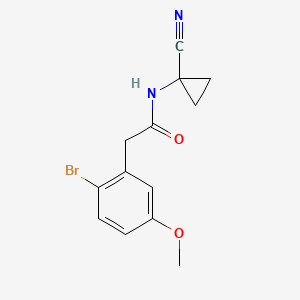
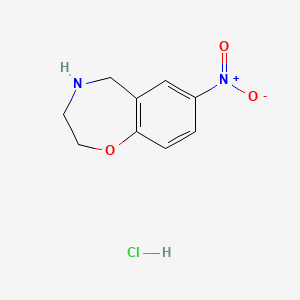
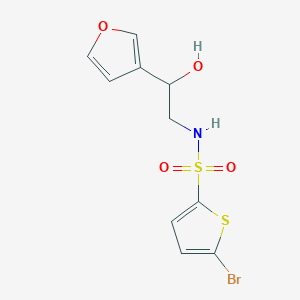

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-bromobenzamide](/img/structure/B2824213.png)
![7-(3-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2824214.png)
